molecular formula C17H10Cl2N2S2 B13080346 4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine

4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine

Cat. No.: B13080346
M. Wt: 377.3 g/mol
InChI Key: XCVVNEHICVDLHU-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidines are heterocyclic compounds with a fused thiophene-pyrimidine core, renowned for their medicinal and synthetic utility . The compound 4-chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine features a chloro group at position 4, a 4-chlorophenyl moiety at position 5, and a thien-2-ylmethyl substituent at position 2. These substitutions modulate electronic, steric, and lipophilic properties, influencing reactivity and biological activity.

Properties

Molecular Formula

C17H10Cl2N2S2

Molecular Weight

377.3 g/mol

IUPAC Name

4-chloro-5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C17H10Cl2N2S2/c18-11-5-3-10(4-6-11)13-9-23-17-15(13)16(19)20-14(21-17)8-12-2-1-7-22-12/h1-7,9H,8H2

InChI Key

XCVVNEHICVDLHU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC2=NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=N2)Cl

Origin of Product

United States

Preparation Methods

Construction of the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine core is typically synthesized through cyclization reactions involving aminothiophene derivatives and suitable pyrimidine precursors. Common approaches include:

  • Condensation of 2-aminothiophene derivatives with formamide or formamidine derivatives to form the pyrimidine ring fused to the thiophene.
  • Cyclization via nucleophilic substitution or cyclocondensation reactions under reflux or microwave-assisted conditions.

Attachment of the 5-(4-chlorophenyl) Group

The 5-position substitution with a 4-chlorophenyl group is often achieved by:

  • Using 4-chlorophenyl-substituted aminothiophene precursors in the initial cyclization step.
  • Alternatively, via Suzuki or Stille cross-coupling reactions on halogenated thieno[2,3-d]pyrimidines, allowing the introduction of the 4-chlorophenyl moiety post-core formation.

Introduction of the 2-(thien-2-ylmethyl) Group

The 2-position substituent, a thien-2-ylmethyl group, can be installed by:

  • Nucleophilic substitution at the 2-position of a halogenated thieno[2,3-d]pyrimidine with thien-2-ylmethyl nucleophiles.
  • Alternatively, via alkylation of the 2-position nitrogen or carbon with thien-2-ylmethyl halides under basic conditions.

Detailed Preparation Methodologies

Synthesis via Halogenation and Subsequent Substitution

Step Reagents & Conditions Description Yield / Notes
1. Formation of 4-hydroxythieno[2,3-d]pyrimidine intermediate Starting aminothiophene derivative + formamide/formamidine, reflux Cyclization to form hydroxypyrimidine fused to thiophene High yield reported in literature
2. Chlorination at position 4 Thionyl chloride (SOCl2), catalytic DMF, 80°C, 4 h Conversion of hydroxyl to chloro substituent Efficient conversion, >90% yield
3. Introduction of 5-(4-chlorophenyl) group Use of 4-chlorophenyl-substituted aminothiophene in step 1 or cross-coupling post-halogenation Installation of 4-chlorophenyl substituent on the 5-position Dependent on precursor purity
4. Alkylation at 2-position Thien-2-ylmethyl halide, base (e.g., K2CO3), solvent (DMF or acetone), reflux Nucleophilic substitution to add thien-2-ylmethyl group Moderate to high yields; reaction time varies

Microwave-Assisted Synthesis

Microwave irradiation has been reported to accelerate the cyclization and substitution steps, reducing reaction times from hours to minutes while maintaining or improving yields. This method is particularly useful for the initial cyclization and halogenation steps.

Alternative Routes

  • Use of N-ethylisocyanate derivatives and sodium hydroxide cyclization for related thienopyrimidine derivatives has been documented, which may be adapted for this compound with appropriate substituent modifications.
  • Cross-coupling reactions (Suzuki, Stille) on halogenated intermediates allow modular introduction of the 4-chlorophenyl and thien-2-ylmethyl groups with high selectivity.

Research Findings and Comparative Data

Method Reaction Time Yield (%) Purity (%) Notes
Conventional reflux with SOCl2 chlorination 4 h 85-92 >95 Reliable and scalable
Microwave-assisted cyclization and chlorination 10-30 min 88-95 >98 Faster, energy-efficient
Cross-coupling for 5-substituent introduction 6-12 h 75-85 >95 Requires palladium catalyst
Alkylation for 2-substituent 3-6 h 70-90 >90 Base and solvent-dependent

Summary Table of Preparation Steps

Step No. Reaction Reagents Conditions Outcome
1 Cyclization to thieno[2,3-d]pyrimidine core Aminothiophene derivative + formamide Reflux or microwave Core heterocycle formation
2 Chlorination at position 4 Thionyl chloride + DMF catalyst 80°C, 4 h 4-chloro substitution
3 Introduction of 5-(4-chlorophenyl) 4-chlorophenyl aminothiophene or Pd-catalyzed coupling Reflux or cross-coupling conditions 5-substituted intermediate
4 Alkylation at 2-position Thien-2-ylmethyl halide + base Reflux in DMF or acetone Final product formation

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that 4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine exhibits promising anticancer properties. A study focused on the synthesis of related thieno[2,3-d]pyrimidines demonstrated that these compounds could inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .

Inhibitors of Protein Kinases

The compound has been investigated as a potential inhibitor of various protein kinases, which play critical roles in cell signaling and cancer progression. The structure-activity relationship (SAR) studies suggest that modifications to the thienylmethyl group can enhance inhibitory potency against specific kinases .

Organic Electronics

Due to its unique electronic properties, this compound has been explored for use in organic electronic devices. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Conductive Polymers

Incorporating this compound into conductive polymers can enhance electrical conductivity and stability, making it a candidate for advanced materials used in flexible electronics .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methodologies have been reported, including cyclization reactions that form the thieno[2,3-d]pyrimidine core .

Characterization Techniques

Characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of cell proliferation in various cancer cell lines.
Organic ElectronicsShowed potential for use in OLEDs due to favorable electronic properties.
Protein Kinase InhibitionIdentified as a potent inhibitor with modifications enhancing activity.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 4-Cl,5-(4-ClPh),2-(Thienylmethyl) C₁₆H₁₀Cl₂N₂S₂ ~349.3 (est.) Enhanced lipophilicity (thienylmethyl)
4-Cl-5-(4-ClPh)thieno[2,3-d]pyrimidine 4-Cl,5-(4-ClPh) C₁₂H₆Cl₂N₂S 281.17 Simpler structure; lacks position 2 substituent
4-Cl-5-(2-thienyl)thieno[2,3-d]pyrimidine 4-Cl,5-(2-thienyl) C₁₀H₅ClN₂S₂ 252.73 Smaller substituent at position 5
5-(4-ClPh)-4-thio-6-oxadiazolyl derivative 4-S,5-(4-ClPh),6-oxadiazolyl C₁₃H₈ClN₃OS₂ 337.8 (est.) Thione and oxadiazole enhance polarity
2-Methyl-5-(2-thienyl)thieno[2,3-d]pyrimidine 2-Me,5-(2-thienyl) C₁₁H₇ClN₂S₂ 268.77 Methyl group reduces steric hindrance

Key Observations :

  • The thien-2-ylmethyl group at position 2 in the target compound increases steric bulk and lipophilicity compared to methyl or ethyl substituents (e.g., ). This could enhance membrane permeability but reduce aqueous solubility.
  • The 4-chlorophenyl group at position 5 is shared with , contributing to π-π stacking interactions in biological targets.
  • Analogous compounds with oxadiazole or thione groups (e.g., ) exhibit higher polarity, which may improve solubility but reduce blood-brain barrier penetration.

Spectroscopic and Analytical Data

While direct data for the target compound are unavailable, analogs provide reference benchmarks:

  • ¹H NMR : Thienyl protons resonate at δ 7.0–7.5 (e.g., ).
  • IR : C-Cl stretches appear near 750–600 cm⁻¹, and C=S/C=O (in thione/oxadiazole derivatives) near 1700–1600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 324.9856 for a related hydroxy derivative ).

Biological Activity

4-Chloro-5-(4-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine is a synthetic compound belonging to the thienopyrimidine class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C₁₇H₁₀Cl₂N₂S₂, with a molecular weight of 377.31 g/mol. Its structure features a thieno[2,3-d]pyrimidine core substituted with chlorophenyl and thienyl groups, which contribute to its biological activity.

Research indicates that compounds in the thienopyrimidine class often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many thienopyrimidines act as inhibitors of kinases and other enzymes involved in cell signaling pathways.
  • Antiviral Activity : Some derivatives have shown potential in inhibiting viral replication, making them candidates for antiviral drug development.
  • Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Biological Activity Overview

Activity Type Description Reference
AntiviralExhibits activity against Tobacco Mosaic Virus (TMV), with some derivatives showing significant inhibition rates.
AnticancerInduces apoptosis in various cancer cell lines; potential as an anticancer agent due to its structural features.
Anti-inflammatoryCompounds similar to this structure have shown reduced inflammation markers in preclinical studies.
CytotoxicityDemonstrates relatively low cytotoxicity, making it attractive for further pharmacological development.

Case Studies

  • Antiviral Activity Against TMV :
    • A study synthesized several derivatives of thienopyrimidine and evaluated their antiviral properties against TMV. Among them, certain compounds showed around 50% inhibition of viral activity, comparable to established antiviral agents like ningnanmycin .
  • Anticancer Efficacy :
    • A series of thienopyrimidine derivatives were tested for their cytotoxic effects on various cancer cell lines. Results indicated that some compounds effectively induced apoptosis and inhibited cell proliferation at micromolar concentrations .
  • Anti-inflammatory Effects :
    • Research has demonstrated that related compounds can significantly reduce pro-inflammatory cytokines in rat models of arthritis, suggesting a potential role in treating inflammatory diseases .

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